molecular formula C15H16N2O3 B14566132 N-(4-Ethoxyphenyl)-4-methyl-2-nitroaniline CAS No. 61587-17-5

N-(4-Ethoxyphenyl)-4-methyl-2-nitroaniline

Cat. No.: B14566132
CAS No.: 61587-17-5
M. Wt: 272.30 g/mol
InChI Key: IHXOVOTXKCHBET-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)-4-methyl-2-nitroaniline is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of an ethoxy group attached to a phenyl ring, a methyl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethoxyphenyl)-4-methyl-2-nitroaniline can be achieved through several methods. One common approach involves the nitration of 4-methylacetanilide followed by the introduction of the ethoxy group. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group onto the aromatic ring. The ethoxy group can be introduced through an etherification reaction using ethyl iodide and a base such as potassium carbonate.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and etherification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethoxyphenyl)-4-methyl-2-nitroaniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Ethyl iodide, potassium carbonate.

Major Products Formed

    Reduction: 4-Amino-2-nitroaniline.

    Oxidation: Nitroso or hydroxylamine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Ethoxyphenyl)-4-methyl-2-nitroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-Ethoxyphenyl)-4-methyl-2-nitroaniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethoxy and methyl groups may influence the compound’s solubility and ability to penetrate biological membranes.

Comparison with Similar Compounds

Similar Compounds

    Phenacetin: N-(4-Ethoxyphenyl)acetamide, a pain-relieving and fever-reducing drug.

    Paracetamol: N-(4-Hydroxyphenyl)acetamide, a widely used analgesic and antipyretic.

Uniqueness

N-(4-Ethoxyphenyl)-4-methyl-2-nitroaniline is unique due to the presence of both an ethoxy group and a nitro group on the aromatic ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

61587-17-5

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-4-methyl-2-nitroaniline

InChI

InChI=1S/C15H16N2O3/c1-3-20-13-7-5-12(6-8-13)16-14-9-4-11(2)10-15(14)17(18)19/h4-10,16H,3H2,1-2H3

InChI Key

IHXOVOTXKCHBET-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C(C=C(C=C2)C)[N+](=O)[O-]

Origin of Product

United States

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